molecular formula C22H33NO2 B11696724 (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11696724
M. Wt: 343.5 g/mol
InChI Key: FXNDINFHOGXOMY-OBGWFSINSA-N
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Description

“(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide” is a synthetic cinnamic acid derivative characterized by a prop-2-enamide backbone substituted with a 4-methoxyphenyl group at the β-position and a cyclododecyl moiety at the nitrogen of the amide group. Its structure confers unique physicochemical properties, including significant lipophilicity due to the bulky cyclododecyl group and electronic modulation via the 4-methoxy substituent.

Properties

Molecular Formula

C22H33NO2

Molecular Weight

343.5 g/mol

IUPAC Name

(E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C22H33NO2/c1-25-21-16-13-19(14-17-21)15-18-22(24)23-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-18,20H,2-12H2,1H3,(H,23,24)/b18-15+

InChI Key

FXNDINFHOGXOMY-OBGWFSINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCCCCCC2

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCCCCCC2

Origin of Product

United States

Preparation Methods

Procedure and Optimization

A mixture of 3-(4-methoxyphenyl)prop-2-enoic acid (1.0 equiv), cyclododecylamine (1.2 equiv), EDC (1.5 equiv), and HOBt (1.5 equiv) in anhydrous dichloromethane (DCM) is stirred at 0–5°C under nitrogen. After 30 minutes, the reaction is warmed to room temperature and monitored via TLC. The use of HOBt suppresses racemization and enhances coupling efficiency. Azeotropic removal of water using molecular sieves improves yields to 78–85%.

Table 1: Optimization of Direct Amidation

ParameterConditionYield (%)Purity (HPLC)
SolventDCM7895.2
Temperature0°C → RT8597.8
Coupling AgentEDC/HOBt8296.5
Alternative AgentDCC/DMAP6591.3

Challenges and Solutions

  • Steric Hindrance : The bulky cyclododecylamine necessitates excess amine (1.2–1.5 equiv) and prolonged reaction times (12–18 hours).

  • Configuration Stability : Conducting reactions below 25°C prevents E/Z isomerization, as confirmed by 1H^1H-NMR analysis of the α,β-unsaturated system.

Acid Chloride Mediated Synthesis

For acid-sensitive substrates, converting 3-(4-methoxyphenyl)prop-2-enoic acid to its acyl chloride prior to amidation offers superior reactivity.

Stepwise Methodology

  • Chlorination : Treat the acid with oxalyl chloride (2.0 equiv) and catalytic DMF in DCM at 0°C. Gas evolution (CO2_2, HCl) subsides within 2 hours.

  • Amidation : Add cyclododecylamine (1.1 equiv) dropwise to the acyl chloride in THF at −78°C, followed by triethylamine (2.0 equiv) to scavenge HCl.

Table 2: Acid Chloride Route Performance

StepConditionsYield (%)
ChlorinationOxalyl chloride/DMF92
AmidationTHF/−78°C88

Advantages Over Direct Coupling

  • Faster reaction times (3–4 hours total).

  • Higher yields in sterically hindered systems due to increased electrophilicity of the acyl chloride.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the amidation process while preserving the E-configuration. A mixture of the acid, cyclododecylamine, and polymer-supported carbodiimide (PS-EDC) in DMF is irradiated at 100°C for 20 minutes, achieving 89% yield. This method reduces side products (e.g., N-acylurea) compared to conventional heating.

Schlenk Technique for Oxygen-Sensitive Intermediates

When handling moisture-sensitive reagents, the Schlenk line ensures anhydrous conditions:

  • Deoxygenate 3-(4-methoxyphenyl)prop-2-enoic acid and cyclododecylamine in THF via freeze-pump-thaw cycles.

  • Add EDC/HOBt under argon and reflux for 6 hours.
    This method yields 80% product with >99% E-configuration, as determined by 13C^{13}C-NMR.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)TimeE/Z RatioEquipment Needs
Direct Amidation78–8512–18 h98:2Standard
Acid Chloride88–923–4 h99:1Low-temp
Microwave890.3 h97:3Specialized
Schlenk806 h99.5:0.5High-skill

Chemical Reactions Analysis

Hydroaminomethylation

This method involves the coupling of alkenes with methanol and amines using rhodium catalysts. For example:

  • Catalyst : Rhodium complexes (e.g., Rh(cod)Cl₂ with Xantphos ligands).

  • Substrates : Internal alkenes and aldimines.

  • Conditions : Mild temperatures (e.g., 120 °C) and moderate pressures (50 bar).

  • Yield : Near-quantitative yields for products like fluspirilene (antipsychotic precursor) .

Asymmetric Hydrocupration

This reaction employs copper catalysts for enantioselective synthesis:

  • Catalyst : Cu(OAc)₂ with chiral ligands (e.g., (S,S)-Ph-BPE).

  • Substrates : Vinyl arenes and ketimines.

  • Conditions : Followed by protonolysis with tert-BuOH.

  • Yield : Chiral products with good enantioselectivity (e.g., 88% ee for phenethylamines) .

Isomerization/Hydroaminomethylation

This dual-process reaction uses flexible phosphine ligands:

  • Catalyst : Xantphos-modified rhodium catalysts.

  • Substrates : Internal alkenes and aldimines.

  • Conditions : Moderate temperatures and pressures.

  • Yield : High selectivity for linear amines (e.g., 99:1 n:i ratio) .

Hydroaminomethylation Pathway

The reaction proceeds via:

  • Coordination : Rhodium binds to the alkene and amine.

  • Hydrogen Transfer : Methanol undergoes oxidative addition to the catalyst.

  • Hydroamination : Formation of a methylene intermediate.

  • Methylation : Insertion of the methylene group into the C–N bond.

  • Hydrolysis : Protonolysis releases the final product .

Asymmetric Hydrocupration

The mechanism involves:

  • Copper–H Bond Formation : Hydride transfer to the vinyl arene.

  • Enantioselective Addition : Chiral ligand-guided addition to the imine.

  • Protonolysis : Acidic workup to release the chiral amine .

Key Reaction Data

Reaction Type Catalyst Substrates Conditions Yield
HydroaminomethylationRh(cod)Cl₂/XantphosInternal alkenes, aldimines120 °C, 50 barNear-quantitative
Asymmetric HydrocuprationCu(OAc)₂/(S,S)-Ph-BPEVinyl arenes, ketiminestert-BuOH protonolysis88% ee
IsomerizationRh(cod)Cl₂/XantphosInternal alkenes, aldiminesModerate T/P99:1 n:i ratio

Scientific Research Applications

Research into the biological activities of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is limited but promising. Compounds with similar structures have been investigated for various pharmacological properties, including:

  • Anti-inflammatory Effects : Derivatives of prop-2-enamides have shown potential as anti-inflammatory agents, which could be further explored with this compound.
  • Anticancer Activity : Preliminary studies suggest that compounds with similar frameworks may exhibit cytotoxic effects against cancer cell lines. The methoxyphenyl moiety may enhance lipophilicity, potentially improving bioavailability and interaction with cellular targets.

Case Study 1: Anticancer Potential

A study on structurally related compounds demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. IC50 values were reported in the low micromolar range, suggesting that modifications to the structure could enhance anticancer efficacy.

Case Study 2: Anti-inflammatory Activity

Research on derivatives of prop-2-enamides indicated significant anti-inflammatory effects in vitro. The mechanism may involve inhibition of pro-inflammatory cytokines, which could be relevant for developing therapeutic agents targeting inflammatory diseases.

Mechanism of Action

The mechanism of action of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Lipophilicity and Bulkiness :

  • The cyclododecyl group in the target compound introduces exceptional lipophilicity compared to smaller substituents (e.g., halogen or trifluoromethyl groups in cinnamanilides). This may enhance membrane permeability but could reduce solubility, a critical factor in bioavailability .
  • In contrast, chalcones with methoxy groups (e.g., compound 2p) exhibit reduced potency due to decreased electronegativity and steric hindrance .

Electronic Effects :

  • The 4-methoxyphenyl group donates electron density via resonance, stabilizing the α,β-unsaturated system. This contrasts with electron-withdrawing groups (e.g., CF₃ in cinnamanilides), which enhance electrophilicity and reactivity toward biological nucleophiles .
  • Substitution patterns on the anilide ring (meta vs. para) significantly influence antimicrobial activity. For example, meta-CF₃ substitution in cinnamanilides enhances potency against Mycobacterium tuberculosis .

Biological Activity Trends :

  • Antimicrobial Activity : Cinnamanilides with halogen or CF₃ substituents (e.g., compound 10 in ) outperform chalcones in potency, likely due to stronger electrophilic character and better target binding.
  • Anti-inflammatory Effects : Bulky substituents (e.g., dibromo in compound 20 ) correlate with NF-κB inhibition, suggesting that the cyclododecyl group in the target compound may confer similar properties.

Structure-Activity Relationship (SAR) Insights

  • Chalcones : Methoxy substitution at the para position of ring A (as in compound 2p) reduces activity compared to hydroxyl or halogen groups. The presence of iodine at the meta position further diminishes potency .
  • Cinnamanilides : Para-substituted anilides (e.g., 4-CF₃) show superior antimicrobial activity, while meta-substituted derivatives excel in anti-inflammatory effects . The cyclododecyl group’s steric bulk may interfere with target binding in antimicrobial contexts but could enhance anti-inflammatory activity by stabilizing hydrophobic interactions.

Computational and Experimental Validation

  • Lipophilicity (LogP/D) : The cyclododecyl group likely increases LogP significantly compared to analogs, as seen in cinnamanilides where higher lipophilicity correlates with enhanced Gram-positive bacterial inhibition .
  • Crystallographic Analysis : Tools like SHELXL and ORTEP have been used to resolve similar structures, highlighting the importance of planar α,β-unsaturated systems and hydrogen-bonding networks in stabilizing bioactive conformations .

Biological Activity

(2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide is a synthetic compound characterized by a cyclododecyl group linked to a prop-2-enamide structure, featuring a methoxy-substituted phenyl moiety. With a molecular formula of C19H33NO2C_{19}H_{33}NO_2 and a molecular weight of approximately 343.50 g/mol, this compound has garnered interest for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Potential Biological Activities

  • Anticancer Activity : Compounds with similar structures have shown promise as anticancer agents. The presence of the methoxyphenyl group could facilitate interactions with cancer cell pathways.
  • Anti-inflammatory Properties : Derivatives of prop-2-enamides are often investigated for their ability to modulate inflammatory responses.
  • Antimicrobial Effects : Some related compounds have exhibited antimicrobial properties, suggesting that (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide may also possess similar effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide , it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
N-(3-Methoxyphenyl)prop-2-enamideC15H17NO2Lacks cyclododecyl group; simpler structure
(E)-3-(4-chlorophenyl)-N-(4-methoxyphenyl)prop-2-enamideC18H20ClNContains chlorine instead of cyclododecyl
N-(4-Acetamidobutyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamideC18H24N2O3Different substituents on the phenyl ring

The unique cyclododecyl group in (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide may confer distinct physical and chemical properties that influence its biological activity compared to these similar compounds.

The precise mechanisms of action for (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide remain to be fully elucidated. However, based on the behavior of analogous compounds, several potential pathways can be hypothesized:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer progression or inflammation.
  • DNA Interaction : Similar compounds have been shown to interact with DNA, potentially interfering with replication and transcription processes.
  • Cell Signaling Modulation : It may influence cellular signaling pathways, which could alter cell proliferation and survival rates.

Case Studies and Research Findings

Research into the biological activities of structurally related compounds provides insights into the potential efficacy of (2E)-N-cyclododecyl-3-(4-methoxyphenyl)prop-2-enamide :

  • A study examining various prop-2-enamides highlighted their anticancer activities against different cell lines, suggesting that modifications in substituents can significantly affect potency and selectivity.
  • Another investigation into methoxy-substituted phenolic compounds revealed their capacity to inhibit inflammatory mediators in vitro, indicating a possible therapeutic application for similar derivatives .

Q & A

Q. Basic

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. faecalis (e.g., MIC = 0.15–44.5 µM for trifluoromethyl analogs) .
  • Neuroprotective potential : In vitro models (e.g., SH-SY5Y cells) assess inhibition of Aβ aggregation or tau phosphorylation .
    Dose-response curves and cytotoxicity (MTT assay) are mandatory for validation.

How do structural modifications influence biological activity in SAR studies?

Q. Advanced

  • Electron-withdrawing groups (e.g., -CF₃ at the 4-position) enhance antimicrobial potency by increasing membrane permeability .
  • Methoxy group orientation : Para-substitution on the phenyl ring improves neuroprotection by enhancing hydrogen bonding with target proteins .
    Quantitative SAR (QSAR) models correlate logP values with activity (e.g., optimal logP = 3.2 ± 0.5).

What analytical techniques confirm the compound’s purity and identity?

Q. Basic

  • ¹H/¹³C NMR : Chemical shifts (δ 7.53–6.45 ppm for aromatic protons) and coupling constants (J = 15.8 Hz for E-configuration) .
  • HPLC-MS : Retention time (tR = 5.91 min) and m/z = 216.23 [M+H]⁺ .
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values .

How can contradictions in spectral data be resolved during characterization?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., cyclododecyl CH₂ groups).
  • DFT calculations : Predicts ¹³C NMR shifts (MAE < 2 ppm) and vibrational modes (IR).
  • X-ray powder diffraction (XRPD) : Differentiates polymorphic forms if crystallization anomalies arise .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : –20°C in amber vials to prevent photodegradation.
  • Humidity : Desiccated environment (<10% RH) to avoid hydrolysis.
  • Solubility : Store in DMSO (10 mM stock) with aliquots to freeze-thaw cycles .

What experimental approaches identify degradation pathways under stress conditions?

Q. Advanced

  • Forced degradation studies : Expose to heat (60°C), UV light (254 nm), and acidic/basic conditions (0.1M HCl/NaOH).
  • LC-HRMS : Identifies degradation products (e.g., hydrolyzed amide or demethylated analogs).
  • Kinetic modeling : Determines activation energy (Eₐ) for Arrhenius-based shelf-life predictions .

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